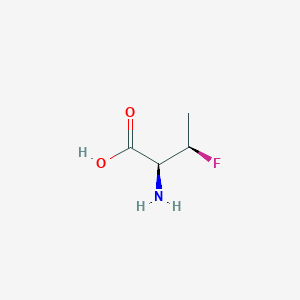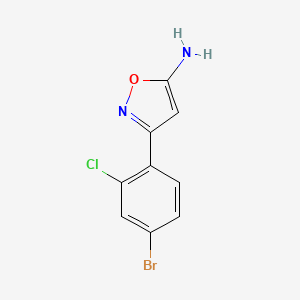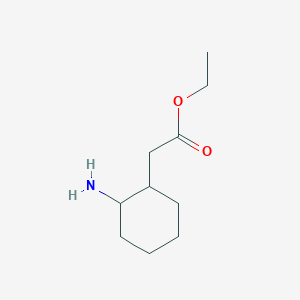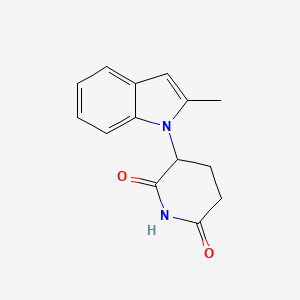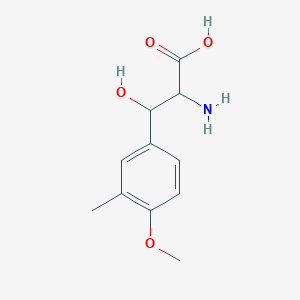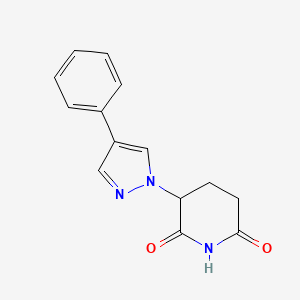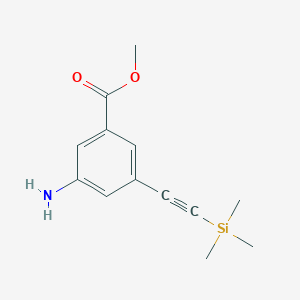
Methyl 3-amino-5-((trimethylsilyl)ethynyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate is an organic compound with a complex structure that includes an amino group, a trimethylsilyl group, and an ethynyl group attached to a benzoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its high purity and quality.
化学反应分析
Types of Reactions
Methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoate derivatives, while reduction of the ester group can produce benzyl alcohol derivatives.
科学研究应用
Methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trimethylsilyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can influence various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Methyl 3-amino-5-ethynylbenzoate: Lacks the trimethylsilyl group, which affects its reactivity and properties.
Methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]pyridine: Contains a pyridine ring instead of a benzene ring, leading to different chemical behavior.
Uniqueness
Methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H17NO2Si |
|---|---|
分子量 |
247.36 g/mol |
IUPAC 名称 |
methyl 3-amino-5-(2-trimethylsilylethynyl)benzoate |
InChI |
InChI=1S/C13H17NO2Si/c1-16-13(15)11-7-10(8-12(14)9-11)5-6-17(2,3)4/h7-9H,14H2,1-4H3 |
InChI 键 |
HHENOZFLSBEITI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC(=C1)C#C[Si](C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


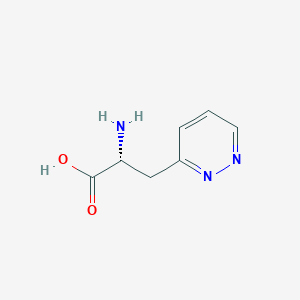

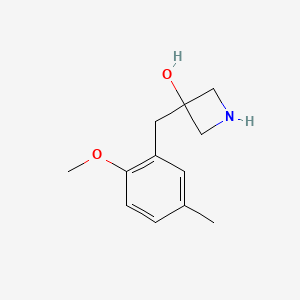
![2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one](/img/structure/B13547400.png)
![tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13547412.png)
![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13547419.png)
![1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13547424.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylicacidhydrochloride](/img/structure/B13547427.png)
